2,6-dicyanobenzene-1-sulfonyl chloride
CAS No.: 2305377-65-3
Cat. No.: VC11599782
Molecular Formula: C8H3ClN2O2S
Molecular Weight: 226.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2305377-65-3 |
---|---|
Molecular Formula | C8H3ClN2O2S |
Molecular Weight | 226.64 g/mol |
IUPAC Name | 2,6-dicyanobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-6(4-10)2-1-3-7(8)5-11/h1-3H |
Standard InChI Key | WUBMRJJYXPSQOP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)C#N)S(=O)(=O)Cl)C#N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s molecular formula, C₈H₃ClN₂O₂S, reflects a benzene core with three substituents:
-
Two cyano (-C≡N) groups at the 2- and 6-positions, which introduce significant electron-withdrawing effects and steric constraints.
-
A sulfonyl chloride (-SO₂Cl) group at the 1-position, a hallmark of high reactivity in nucleophilic substitution and condensation reactions.
The SMILES notation (C1=CC(=C(C(=C1)C#N)S(=O)(=O)Cl)C#N
) explicitly defines the connectivity, while the InChIKey (WUBMRJJYXPSQOP-UHFFFAOYSA-N
) serves as a unique identifier for database searches.
Electronic and Steric Effects
The para-substituted cyano groups create a symmetrical electronic environment, polarizing the aromatic ring and activating the sulfonyl chloride group toward nucleophilic attack. This symmetry may also influence crystallization behavior, though no experimental crystallographic data are currently available.
Predicted Physicochemical Properties
Collision Cross Section (CCS) and Mass Spectrometry
Ion mobility spectrometry (IMS) predictions for adducts of 2,6-dicyanobenzene-1-sulfonyl chloride reveal distinct CCS values (Table 1) . These metrics are critical for identifying the compound in complex matrices via high-resolution mass spectrometry (HRMS).
Table 1: Predicted Collision Cross Sections for Common Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 226.96765 | 160.9 |
[M+Na]+ | 248.94959 | 169.9 |
[M-H]- | 224.95309 | 150.8 |
The sodium adduct ([M+Na]+) exhibits the largest CCS (169.9 Ų), likely due to increased ion size from sodium coordination.
Partitioning and Solubility
While experimental logP values are unavailable, consensus logP estimates for analogous sulfonyl chlorides range from 2.42 to 3.81 , suggesting moderate hydrophobicity. Predicted aqueous solubility for the compound falls in the 0.0666–0.449 mg/mL range , classifying it as sparingly soluble. These properties imply compatibility with organic solvents like dichloromethane or ethyl acetate, commonly used in sulfonylation reactions.
Synthetic Considerations and Reactivity
Synthetic Routes
-
Chlorosulfonation of 2,6-Dicyanobenzene: Reaction with chlorosulfonic acid (ClSO₃H) under controlled conditions.
-
Cyanation of Preformed Sulfonyl Chlorides: Introducing cyano groups via Ullmann or Rosenmund-von Braun reactions on a sulfonyl chloride precursor.
Reactivity Profile
The sulfonyl chloride group is highly electrophilic, enabling reactions with:
-
Amines: To form sulfonamides, as demonstrated in the synthesis of methyl 3-[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (91% yield using pyridine in dichloromethane) .
-
Alcohols/Phenols: Generating sulfonate esters under basic conditions.
-
Grignard Reagents: For carbon-sulfur bond formation.
The electron-deficient aromatic ring may further participate in nucleophilic aromatic substitution, though the cyano groups’ strong deactivation could limit such reactivity.
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